molecular formula C22H33ClN2O2 B607609 Gboxin CAS No. 2101315-36-8

Gboxin

Cat. No. B607609
CAS RN: 2101315-36-8
M. Wt: 392.968
InChI Key: UBWVTCCKVGOTBG-VYZBTARASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gboxin is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . It is an oxidative phosphorylation inhibitor that targets glioblastoma . It does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes .


Chemical Reactions Analysis

This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .


Physical And Chemical Properties Analysis

This compound is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes .

Scientific Research Applications

  • Inhibition of Glioblastoma Growth : Gboxin has been identified as a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells. It does this by compromising oxygen consumption in these cells and targeting mitochondrial oxidative phosphorylation complexes. This effect relies on this compound's positive charge and its interaction with the proton gradient in the inner mitochondrial membrane. This makes this compound a promising candidate for the development of anti-tumor agents, especially for glioblastoma (Shi et al., 2019).

  • Targeted Drug Delivery Systems : Studies have focused on developing drug delivery systems for this compound. For instance, this compound-loaded mesoporous silica nanoparticles camouflaged with a hybrid biomimetic membrane demonstrated specific targeting and high anti-cancer efficacy against glioblastoma cells, with minimal side effects on normal cells. This indicates potential for more effective, targeted chemotherapy treatments (Jiao et al., 2021).

  • Combination with Other Therapeutic Techniques : Research combining this compound with other therapeutic strategies, like chlorotoxin-directed targeting and persistent luminescence nanoparticles, has shown promise in treating glioblastoma. These approaches aim to enhance tumor targeting and the delivery of this compound to the cancer cells, potentially improving treatment efficacy (Kong et al., 2022).

  • Heterogeneity in Drug Potency : There's a notable heterogeneity in the response of glioblastoma cells to metabolic inhibitors like this compound. This variability is influenced by the cells’ migration and adhesion properties and could have significant implications for individual patient responses to this compound-based therapies (Rezk et al., 2022).

  • Development of Novel Anticancer Agents : Research has also focused on creating novel anticancer agents combining this compound analogs with other compounds. For instance, a study developed a hybrid curcuminoid-Gboxin analog, which showed significant anti-cancer activity, indicating the potential of this compound analogs in cancer therapy (Elbehairi et al., 2020).

Mechanism of Action

Target of Action

Gboxin, an oxidative phosphorylation (OXPHOS) inhibitor, specifically targets the F0F1 ATPase complex V . This complex is a part of the mitochondrial oxidative phosphorylation complexes .

Mode of Action

This compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of F0F1 ATP synthase , which is a crucial enzyme in the process of ATP synthesis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation (OXPHOS) pathway . By inhibiting the F0F1 ATP synthase, this compound disrupts the process of ATP synthesis, which is a key energy production mechanism in cells . This disruption compromises oxygen consumption in glioblastoma cells .

Pharmacokinetics

These factors lead to insufficient this compound accumulation at glioblastoma sites, limiting its clinical application . A biomimetic nanomedicine (hm-nps@g) has been developed by coating a cancer cell-mitochondria hybrid membrane (hm) on the surface of this compound-loaded nanoparticles . This approach improves the pharmacokinetic profile of this compound, enhancing its blood circulation and tumor accumulation .

Result of Action

This compound specifically inhibits the growth of primary mouse and human glioblastoma cells . It rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . This leads to the eventual death of glioblastoma tumor cells .

Action Environment

The action of this compound is influenced by the unique physicochemical environment within glioblastoma stem cell (GSC) mitochondria . Normal body cells can evade the inhibitory effect of this compound on OXPHOS by opening the mitochondrial permeability transition pore (mPTP), which maintains a lower mitochondrial inner membrane potential . This mechanism prevents the significant impact of this compound on normal body cells .

Safety and Hazards

Gboxin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2101315-36-8
Record name 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.